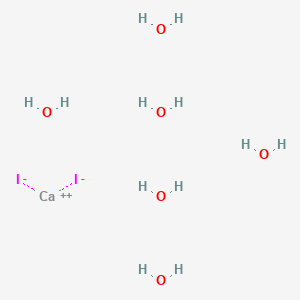

Calcium iodide, hexahydrate

説明

Calcium iodide, hexahydrate (chemical formula: CaI₂·6H₂O) is an ionic compound composed of calcium (Ca) and iodine (I). It appears as a colorless, deliquescent solid that readily absorbs moisture from the air. Due to its high solubility in water, its properties are similar to those of other related salts, such as calcium chloride. Notably, it finds applications in photography and is also used as a source of iodine in cat food .

Physical And Chemical Properties Analysis

科学的研究の応用

Antimicrobial Effects

- Calcium iodide hexahydrate has been compared with other substances like iodine-potassium iodide for its antimicrobial effects, especially in the context of endodontics. Studies have shown that calcium hydroxide, often used in conjunction with iodine, can be effective in reducing microbial cultures in root canals (Safavi et al., 1985).

Heat Storage Performance

- The compound has been studied for its potential in heat storage applications, particularly in phase change materials (PCMs). Research indicates that calcium chloride hexahydrate is effective for energy conservation in engineering applications due to its heat storage and discharging capabilities (Zhu et al., 2008).

Crystal Structure

- The crystal structure of calcium diiodate(V) hexahydrate has been analyzed, revealing insights into its molecular configuration. This knowledge is crucial for understanding how calcium iodide hexahydrate interacts in different chemical environments (Braibanti et al., 1971).

Phase Change Material (PCM) Research

- Calcium iodide hexahydrate's role as a PCM in thermal energy storage systems is notable. Studies have focused on its thermal cycling and supercooling properties, demonstrating its potential in heating and cooling systems for buildings or storage (Tyagi & Buddhi, 2008).

Geological Applications

- In geology, the iodine to calcium ratios in marine carbonate, involving compounds like calcium iodide hexahydrate, have been used as proxies to study ancient oceanic anoxic events, providing insights into historical climatic changes (Lu et al., 2010).

特性

IUPAC Name |

calcium;diiodide;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI.6H2O/h;2*1H;6*1H2/q+2;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHRTAKEBFEMFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH12I2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium iodide, hexahydrate | |

CAS RN |

10031-31-9 | |

| Record name | Calcium iodide hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B161400.png)